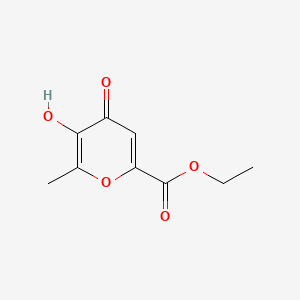
Dibromo(diethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(diethyl)silane: is an organosilicon compound characterized by the presence of two bromine atoms and two ethyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: Dibromo(diethyl)silane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows:
(C2H5)2SiH2+Br2→(C2H5)2SiBr2+H2
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to handle the reactive bromine gas safely. The reaction is usually carried out in a controlled environment to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: Dibromo(diethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: this compound can be reduced to diethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution: Formation of new organosilicon compounds with different functional groups.
Reduction: Formation of diethylsilane.
Oxidation: Formation of silanols or siloxanes.
科学研究应用
Chemistry: Dibromo(diethyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of silicone-based materials.
作用机制
Mechanism: The chemical reactivity of dibromo(diethyl)silane is primarily due to the presence of the bromine atoms, which can be readily substituted by nucleophiles. The silicon atom in the compound can also participate in various chemical transformations, leading to the formation of new silicon-containing compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites in organic molecules, which can react with the bromine atoms. The pathways involved in its reactions typically include nucleophilic substitution and reduction mechanisms.
相似化合物的比较
Dichloro(diethyl)silane: Similar in structure but contains chlorine atoms instead of bromine.
Diethylsilane: Lacks halogen atoms and is less reactive.
Dibromo(dimethyl)silane: Contains methyl groups instead of ethyl groups.
Uniqueness: Dibromo(diethyl)silane is unique due to the presence of both bromine atoms and ethyl groups, which confer specific reactivity and properties that are distinct from other organosilicon compounds.
属性
CAS 编号 |
18169-73-8 |
|---|---|
分子式 |
C4H10Br2Si |
分子量 |
246.02 g/mol |
IUPAC 名称 |
dibromo(diethyl)silane |
InChI |
InChI=1S/C4H10Br2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
InChI 键 |
SRIHMZCTDWKFTQ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


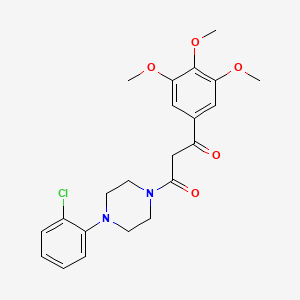
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
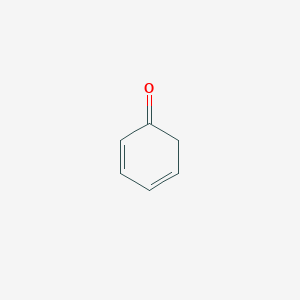

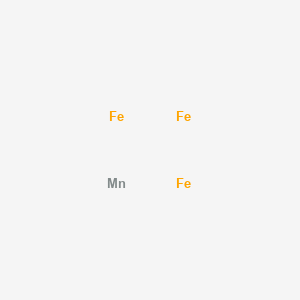

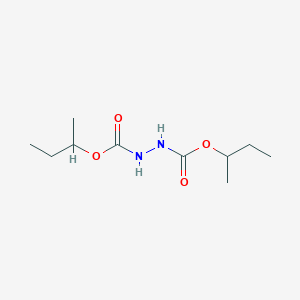
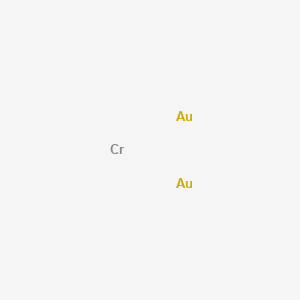
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
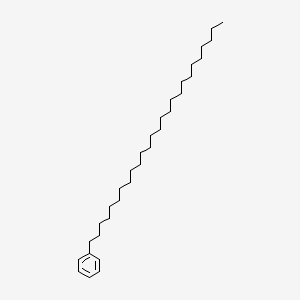
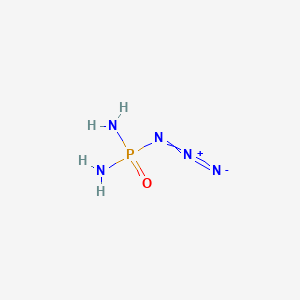
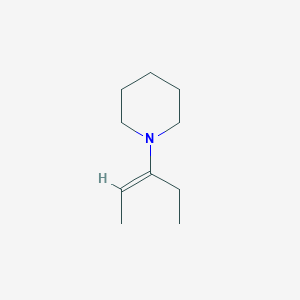
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
